2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring. This core is substituted at the 2-position with a methoxyphenyl group, at the 7-position with a methyl group, and at the 3-position with a carbaldehyde group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the methoxyphenyl and methyl groups, and the introduction of the carbaldehyde group. One possible method for the synthesis of similar compounds involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused imidazo[1,2-a]pyridine ring system, with the methoxyphenyl, methyl, and carbaldehyde groups attached at the 2, 7, and 3 positions, respectively. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the carbaldehyde group could potentially undergo oxidation and reduction reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxyphenyl and carbaldehyde groups could potentially influence its solubility, polarity, and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized through aqueous methods without catalysts, and through Ag-catalyzed intramolecular aminooxygenation in acetonitrile. Such syntheses are crucial in the development of new chemical entities and methodologies (Mohan, Rao, & Adimurthy, 2013).
- Fluorescent molecular rotors (FMRs) based on this compound have been synthesized for viscosity sensing properties, demonstrating its potential in sensing applications (Jadhav & Sekar, 2017).
Biological and Medicinal Applications
- Selenylated derivatives of the compound have shown promising activity against breast cancer cells, indicating its potential in chemotherapy and cancer research (Almeida et al., 2018).
Material Science and Photophysical Properties
- Studies have shown that derivatives of this compound, when dispersed in polyurethane resin, result in luminescent materials with high emission intensity in viscous environments. This showcases its potential in the development of new materials and coatings (Volpi et al., 2017).
Chemical Synthesis Techniques
- The compound has been utilized in the synthesis of various heterocycles, demonstrating its versatility as a building block in organic synthesis (Li et al., 2020).
Corrosion Inhibition
- Derivatives of this compound have shown effectiveness in inhibiting the corrosion of carbon steel in acidic environments, indicating its potential use in industrial applications (Ech-chihbi et al., 2017).
Catalytic Activity
- The compound has been used in the evaluation of catalytic activities, particularly in the oxidation of catechol. This suggests its potential application in catalysis and chemical transformations (Saddik et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-18-13(10-19)16(17-15(18)9-11)12-5-3-4-6-14(12)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLURXVKVKTHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162663 | |
Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898386-41-9 | |
Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898386-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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